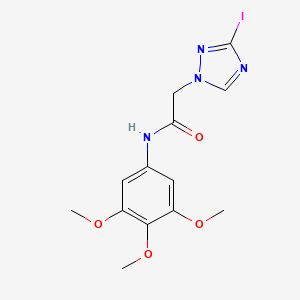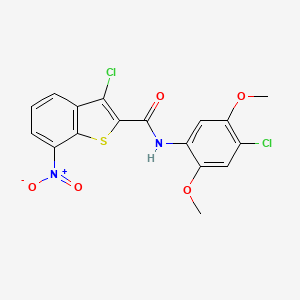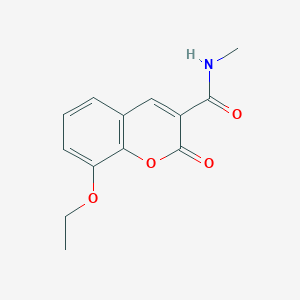
2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that features a triazole ring substituted with an iodine atom and an acetamide group attached to a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Iodination: The triazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Acetamide Formation: The acetamide group is introduced through an acylation reaction involving an acyl chloride or anhydride.
Attachment of the Trimethoxyphenyl Group: The final step involves coupling the triazole-acetamide intermediate with a trimethoxyphenyl derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the triazole ring.
Reduction: Reduction reactions may target the iodine substituent or the acetamide group.
Substitution: The iodine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or amines under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the methoxy groups or the triazole ring.
Reduction: Reduced forms of the compound, such as deiodinated or deacetylated derivatives.
Substitution: Substituted triazole derivatives with various nucleophiles replacing the iodine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the effects of triazole derivatives on biological systems. Its potential interactions with enzymes, receptors, or other biomolecules can provide insights into its biological activity.
Medicine
In medicinal chemistry, 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a valuable candidate for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and the trimethoxyphenyl moiety may play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and molecular targets would depend on the specific context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure but lacks the iodine substituent.
2-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure with a chlorine substituent instead of iodine.
2-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure with a bromine substituent instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide distinguishes it from its analogs. Iodine’s larger atomic size and unique electronic properties can influence the compound’s reactivity, binding affinity, and overall biological activity. This makes it a unique candidate for various applications compared to its chlorine or bromine analogs.
Properties
Molecular Formula |
C13H15IN4O4 |
|---|---|
Molecular Weight |
418.19 g/mol |
IUPAC Name |
2-(3-iodo-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C13H15IN4O4/c1-20-9-4-8(5-10(21-2)12(9)22-3)16-11(19)6-18-7-15-13(14)17-18/h4-5,7H,6H2,1-3H3,(H,16,19) |
InChI Key |
XGAIMOVAVQKTSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC(=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Adamantan-1-yloxy)ethyl]-4-fluoronaphthalene-1-sulfonamide](/img/structure/B11485605.png)
![{5-[3-(acetylamino)-4-methoxyphenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B11485611.png)
![5-{[4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-ethoxyphenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B11485619.png)
![1-ethyl-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11485622.png)
![1-(3-chloro-2-methylphenyl)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11485628.png)
![ethyl 2-[(4-butoxyphenyl)amino]-3,3,3-trifluoro-N-(3-methylbutanoyl)alaninate](/img/structure/B11485632.png)
![7-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11485633.png)


![Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11485653.png)
![Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11485657.png)
![2-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11485674.png)
![4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11485681.png)

